molecular formula C16H16O6 B14441532 Wentilactone A CAS No. 76235-83-1

Wentilactone A

Cat. No.: B14441532
CAS No.: 76235-83-1
M. Wt: 304.29 g/mol
InChI Key: UBQJSYFOVWBSFP-XUBUYMCTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Wentilactone A involves several steps, starting from (S)-Wieland–Miescher ketone . The synthesis employs 3β-hydroxydilactone as a common precursor, which undergoes various modifications on the A-ring to yield this compound . The reaction conditions typically involve the use of lithium ethoxy-acetylide in tetrahydrofuran (THF) for the 1,2-addition reaction, followed by catalytic aqueous sulfuric acid and ethanol for further transformations .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of common precursors and well-established reaction conditions suggests that industrial synthesis could be feasible with optimization.

Chemical Reactions Analysis

Types of Reactions: Wentilactone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lithium ethoxy-acetylide, tetrahydrofuran (THF), and catalytic aqueous sulfuric acid . These reagents facilitate the formation of key intermediates and the final product.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modifications on the A-ring, such as CJ-1445 and asperolide B . These derivatives are studied for their unique biological activities and potential therapeutic applications.

Properties

CAS No.

76235-83-1

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

(1S,2S,4R,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-10,15-diene-7,14-dione

InChI

InChI=1S/C16H16O6/c1-15-7-4-9(17)20-5-6(7)3-8-11(15)16(2,14(19)21-8)12(18)10-13(15)22-10/h3-4,8,10-13,18H,5H2,1-2H3/t8-,10-,11-,12+,13-,15-,16-/m1/s1

InChI Key

UBQJSYFOVWBSFP-XUBUYMCTSA-N

Isomeric SMILES

C[C@@]12[C@@H]3[C@@H](C=C4COC(=O)C=C4[C@]3([C@H]5[C@@H]([C@@H]1O)O5)C)OC2=O

Canonical SMILES

CC12C3C(C=C4COC(=O)C=C4C3(C5C(C1O)O5)C)OC2=O

Origin of Product

United States

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